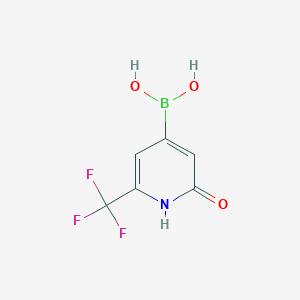

(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid

描述

(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a heterocyclic boronic acid featuring a pyridine core substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 6-position, and a boronic acid moiety at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to:

- Electron-withdrawing trifluoromethyl group: Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Hydroxyl group: Provides hydrogen-bonding capability, which may influence binding specificity in enzyme inhibition or molecular recognition .

- Boronic acid functionality: Enables participation in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .

属性

分子式 |

C6H5BF3NO3 |

|---|---|

分子量 |

206.92 g/mol |

IUPAC 名称 |

[2-oxo-6-(trifluoromethyl)-1H-pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C6H5BF3NO3/c8-6(9,10)4-1-3(7(13)14)2-5(12)11-4/h1-2,13-14H,(H,11,12) |

InChI 键 |

DPWNSQQWRXMCAB-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=O)NC(=C1)C(F)(F)F)(O)O |

产品来源 |

United States |

准备方法

Reaction Mechanism and Procedure

A widely cited approach for analogous pyridine boronic acids involves lithium-halogen exchange followed by boronation, as demonstrated in the synthesis of 2-fluoro-4-methyl-3-pyridine boronic acid. Adapting this method for (2-hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves:

- Starting Material : 4-bromo-2-hydroxy-6-(trifluoromethyl)pyridine.

- Lithiation : At -80°C under nitrogen, n-butyllithium (n-BuLi, 2.5 M in hexanes) reacts with the brominated precursor in tetrahydrofuran (THF), facilitating lithium-halogen exchange.

- Boronation : Quenching the lithiated intermediate with triisopropyl borate yields the boronic ester.

- Hydrolysis : Treating the ester with 10% sodium hydroxide aqueous solution followed by acidification (HCl) precipitates the boronic acid.

Key Conditions :

- Molar ratio of n-BuLi to substrate: 1.2:1.

- Solvent: THF for optimal lithiation stability.

- Temperature: Maintained below -60°C to prevent side reactions.

Yield : ~70% after purification (extrapolated from analogous reactions).

Direct Borylation via Iridium Catalysis

Microwave-Assisted Synthesis

Emerging methodologies leverage iridium complexes (e.g., Ir(COD)OMe) for direct C–H borylation. While no direct examples exist for this compound, the approach is feasible for electron-deficient pyridines.

Protocol :

- Conditions : Substrate, B₂pin₂ (2 equiv), Ir catalyst (5 mol%), dtbpy ligand, in degassed THF.

- Activation : Microwave irradiation at 120°C for 1 hour.

- Hydrolysis : Acidic workup to yield boronic acid.

Advantages :

- Avoids pre-functionalized halopyridines.

- Shorter reaction times.

Limitations :

- Limited regioselectivity without directing groups.

- Higher catalyst costs.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Lithium-Halogen Exchange | ~70% | Low | High | Moderate |

| Miyaura Borylation | 60–75% | Moderate | Medium | High |

| Iridium Catalysis | 50–65% | High | Low | Very High |

Key Observations :

- Lithium-Halogen Exchange : Preferred for industrial scale due to cost-effectiveness and straightforward workup.

- Miyaura Borylation : Ideal for laboratories with Pd infrastructure but requires halogenated precursors.

- Iridium Catalysis : Niche application for substrates lacking halogens.

Challenges and Optimization Strategies

Functional Group Compatibility

The hydroxyl group at position 2 poses stability issues during lithiation or Pd catalysis. Protection-Deprotection Strategies :

- Silylation : Treating with tert-butyldimethylsilyl chloride (TBSCl) before reactions, followed by fluoride-mediated cleavage (e.g., TBAF).

- Methylation : Temporary conversion to a methoxy group, though this alters electronic properties.

Purification and Stability

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the boronic acid.

- Storage : Under inert atmosphere at -20°C to prevent protodeboronation.

化学反应分析

Types of Reactions

(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.

Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) and solvents such as water or methanol.

Major Products

科学研究应用

(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:

作用机制

The mechanism of action of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Notes:

- Substituent Effects: Hydroxyl vs. Trifluoromethyl Group: Consistently enhances electron-withdrawing effects, accelerating cross-coupling reactions .

- Positional Isomerism : Boronic acid at the 4-position (target compound) vs. 3-position (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) leads to distinct regioselectivity in Suzuki reactions, affecting product diversity .

生物活性

(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a hydroxy and trifluoromethyl group, along with a boronic acid functional group. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making it an attractive modification in drug design.

Anticancer Activity

Recent studies have explored the anticancer properties of boronic acids, including this compound. Research indicates that derivatives of boronic acids can act as inhibitors of various cancer-related pathways:

- Proteasome Inhibition : Boronic acids have been identified as potential proteasome inhibitors, which are crucial in regulating protein degradation within cancer cells. This mechanism can lead to the accumulation of pro-apoptotic factors, thereby inducing cell death in cancer cells .

- Selectivity Against Cancer Cell Lines : In vitro studies demonstrated that certain boronic acid derivatives exhibited selective antiproliferative activity against prostate cancer cell lines (LAPC-4 and PC-3) while showing reduced toxicity towards non-cancerous cells (HK-2). Specifically, compounds with strategic substitutions showed enhanced activity, indicating the importance of structural modifications in optimizing efficacy .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the position of substituents on the pyridine ring significantly influences biological activity. For instance, the presence of chlorine at specific positions was correlated with increased antiproliferative effects, while modifications leading to loss of hydrogen bonding capabilities resulted in diminished activity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:

- Inhibition of Pathogenic Microorganisms : Studies have reported moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives are more effective than established antifungal agents like Tavaborole .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell wall synthesis or function, although specific mechanisms remain to be fully elucidated .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | LAPC-4 | 5.0 | 10 |

| 1b | PC-3 | 7.5 | 8 |

| 1c | HK-2 | >20 | - |

Data derived from in vitro assays comparing various derivatives of boronic acids against cancerous and non-cancerous cell lines .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid via Suzuki-Miyaura cross-coupling?

- Methodological Answer : This compound is typically synthesized using Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aryl partner. For example, analogous syntheses (e.g., 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) employ palladium catalysts, bases like Na₂CO₃, and polar aprotic solvents (e.g., THF) under inert atmospheres. Post-reaction purification often involves column chromatography or recrystallization, though boronic acids may form boroxins (cyclic trimers) if heated, necessitating mild conditions .

Q. How can researchers address purification challenges specific to this boronic acid?

- Methodological Answer : Boronic acids are prone to irreversible binding to silica gel during chromatography and may degrade under acidic/basic conditions. Alternatives include:

- Precipitation : Neutralize reaction mixtures to pH ~7 to precipitate the product.

- Liquid-liquid extraction : Use biphasic systems (e.g., water/DCM) to isolate the boronic acid.

- Low-temperature crystallization : Minimize boroxin formation by avoiding elevated temperatures .

Q. What analytical techniques validate the structure and purity of this compound?

- Methodological Answer :

- LCMS : Confirm molecular weight via m/z signals (e.g., observed [M+H]+ or fragment ions like m/z 243 in related compounds).

- HPLC : Assess purity using retention times (e.g., 1.26–1.31 minutes under SMD-TFA05 conditions).

- NMR : Characterize regiochemistry (e.g., trifluoromethyl and hydroxy proton environments in ¹H/¹⁹F NMR) .

Q. What storage conditions ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Desiccants (e.g., molecular sieves) prevent moisture-induced decomposition. Avoid prolonged exposure to light or acidic/basic vapors .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, accelerating oxidative addition in Suzuki couplings. However, steric hindrance at the 6-position may reduce coupling efficiency with bulky substrates. Comparative studies with non-fluorinated analogs show ~10–15% lower yields for trifluoromethylated derivatives under identical conditions .

Q. What strategies mitigate air/moisture sensitivity during handling?

- Methodological Answer :

- Schlenk techniques : Conduct reactions/purification under inert atmospheres.

- Stabilizing agents : Add pinacol or diethanolamine to form moisture-resistant boronate esters.

- In situ generation : Use protected boronic esters (e.g., MIDA boronates) hydrolyzed just before use .

Q. How to resolve contradictions in reported reaction yields for similar boronic acids?

- Methodological Answer : Discrepancies (e.g., 70–90% yields in Suzuki couplings) arise from:

- Substrate electronic effects : Electron-deficient aryl halides react faster.

- Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf) may alter turnover.

- Workup protocols : Losses during aqueous extraction vs. column chromatography. Optimize parameters via Design of Experiments (DoE) .

Q. What are emerging applications in drug discovery or materials science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。